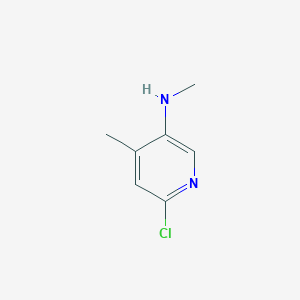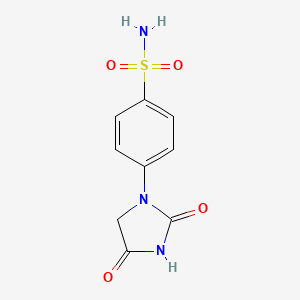
4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol is an organic compound with the molecular formula C8H10S. It is a derivative of benzothiophene, characterized by the presence of a thiol group at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol typically involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde, yielding a potentially tridentate Schiff base. This Schiff base can then form a series of copper (II) complexes . Another method involves the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 3-iminobutyronitrile, resulting in the formation of hydrazone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes in industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It is employed in studies investigating the biological activity of thiophene derivatives, including their interactions with various enzymes and receptors.
Mécanisme D'action
The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol involves its interaction with molecular targets such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit enzymes like pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), which are involved in metabolic pathways associated with cancer cell proliferation . The compound’s thiol group plays a crucial role in these interactions, forming covalent bonds with the active sites of the target enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrahydrobenzo[b]thiophene: Lacks the thiol group, resulting in different chemical properties and reactivity.
Benzothiophene: A simpler structure without the tetrahydro modification, leading to distinct electronic and steric characteristics.
Thiophene: A five-membered ring structure with sulfur, differing significantly in terms of reactivity and applications.
Uniqueness
4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol is unique due to the presence of both the tetrahydro modification and the thiol group. This combination imparts specific chemical properties, such as increased nucleophilicity and the ability to form stable complexes with metals, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H10S2 |
|---|---|
Poids moléculaire |
170.3 g/mol |
Nom IUPAC |
4,5,6,7-tetrahydro-1-benzothiophene-4-thiol |
InChI |
InChI=1S/C8H10S2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7,9H,1-3H2 |
Clé InChI |
RRKKBFDAGRFMGL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)SC=C2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


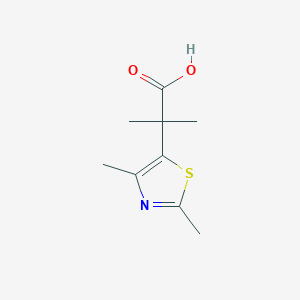

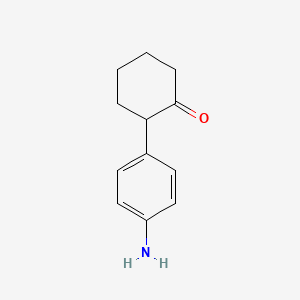
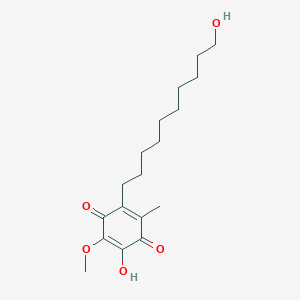
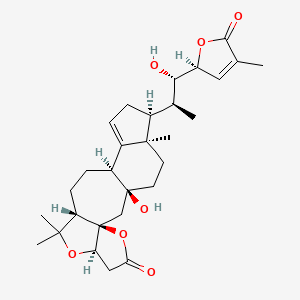
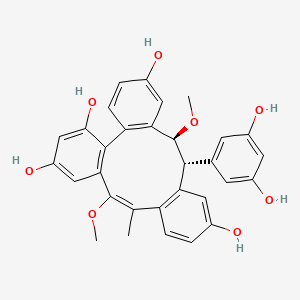
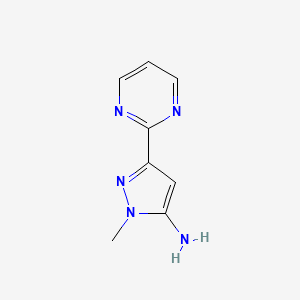
![[(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B13060518.png)
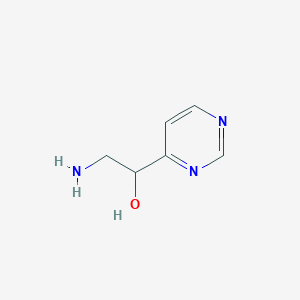
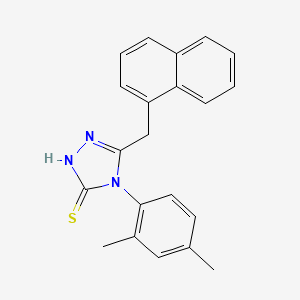
![5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13060535.png)
![(Z)-[(3,4-dimethylphenyl)(phenyl)methylidene]aminothiophene-2-carboxylate](/img/structure/B13060538.png)
